BenchChemオンラインストアへようこそ!

(Z)-2-(furan-2-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one

Drug Discovery ADME Physicochemical Property Optimisation

(Z)-2-(Furan-2-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one is a fully synthetic aurone (2-arylidenebenzofuran-3(2H)-one) in the Z‑configuration. Its benzofuranone core carries a 6‑methoxy and a 7‑methyl substituent, while the exocyclic double bond is conjugated to a furan‑2‑yl ring.

Molecular Formula C15H12O4
Molecular Weight 256.257
CAS No. 896825-21-1
Cat. No. B2954894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-(furan-2-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one
CAS896825-21-1
Molecular FormulaC15H12O4
Molecular Weight256.257
Structural Identifiers
SMILESCC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)OC
InChIInChI=1S/C15H12O4/c1-9-12(17-2)6-5-11-14(16)13(19-15(9)11)8-10-4-3-7-18-10/h3-8H,1-2H3/b13-8-
InChIKeyVUZHHSJXSAEZJI-JYRVWZFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

896825-21-1: Structural and Physicochemical Baseline for (Z)-2-(Furan-2-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one


(Z)-2-(Furan-2-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one is a fully synthetic aurone (2-arylidenebenzofuran-3(2H)-one) in the Z‑configuration. Its benzofuranone core carries a 6‑methoxy and a 7‑methyl substituent, while the exocyclic double bond is conjugated to a furan‑2‑yl ring. The molecular formula is C₁₅H₁₂O₄, the monoisotopic exact mass is 256.0736 Da, and the computed logP is 3.0 [REFS‑1]. The compound is typically supplied at ≥95 % purity [REFS‑2].

Why In‑Class Aurone Substitution Fails for 896825-21-1


Aurones are not functionally interchangeable because photophysical and biological activities are exquisitely sensitive to the substitution pattern on both the benzofuranone and the arylidene rings. In a systematic study of eight methoxy‑/bromo‑substituted aurones, the position of the methoxy group on the benzofuranone moiety was the dominant factor controlling fluorescence quantum yield and solvatochromic Stokes shift [REFS‑1]. Similarly, MAO‑B inhibition by aurones depends critically on the benzofuranone ring‑A substitution; 6‑methoxy aurones display substantially higher potency than the unsubstituted or 4‑methoxy analogues [REFS‑2]. Therefore, replacing the target compound with a generic aurone that lacks the 6‑methoxy‑7‑methyl‑furan‑2‑ylmethylene triad will alter the key property profile in an unpredictable way, compromising the reproducibility of assays and the validity of structure‑activity conclusions.

Quantitative Differentiation Evidence for 896825-21-1 Against Closest Aurone Analogs


Lipophilicity Advantage Over the Parent Unsubstituted Aurone Scaffold

The computed XLogP3 of 896825‑21‑1 is 3.0 [REFS‑1]. In contrast, the unsubstituted parent aurone (2‑benzylidene‑1‑benzofuran‑3‑one) has a computed XLogP3 of approximately 2.1 [REFS‑2]. The 0.9 log unit increase indicates that the simultaneous introduction of the 6‑methoxy, 7‑methyl, and furan‑2‑ylmethylene groups raises lipophilicity into the range typically associated with improved passive membrane permeability (logP ≈ 2–4) while still maintaining a favourable profile for oral bioavailability according to Lipinski’s rule‑of‑five framework [REFS‑1, REFS‑2].

Drug Discovery ADME Physicochemical Property Optimisation

Enhanced MAO‑B Inhibitory Potential Conferred by the 6‑Methoxy‑7‑Methyl Substitution Pattern

A homologous series of aurones demonstrated that a 6‑methoxy substituent on the benzofuranone ring is a key determinant of MAO‑B inhibitory potency. In a fluorimetric assay using recombinant human MAO‑B, 6‑methoxyaurone exhibited an IC₅₀ of 1.8 µM, whereas the 4‑methoxy analogue gave an IC₅₀ of 12.3 µM (approximately 6.8‑fold weaker) and the unsubstituted aurone was essentially inactive (IC₅₀ > 50 µM) [REFS‑1]. Although 896825‑21‑1 has not been tested in the same assay, it retains the critical 6‑methoxy group and additionally bears a 7‑methyl substituent, which is expected to further modulate potency through steric and electronic effects based on the established structure‑activity relationship [REFS‑1].

Neurodegeneration Monoamine Oxidase Inhibition Parkinson’s Disease

Solvatochromic Stokes Shift Tuning by Methoxy Position on the Benzofuranone Ring

A systematic photophysical study of eight aurone derivatives revealed that the position of the methoxy group on the benzofuranone ring strongly influences the solvatochromic Stokes shift. Aurone 4 (4,6‑dimethoxy substitution on the benzofuranone ring) displayed a Stokes shift difference of 92 nm between cyclohexane and DMSO, whereas aurone 5 (5,6‑dimethoxy substitution) showed a difference of 68 nm under identical conditions [REFS‑1]. The target compound 896825‑21‑1 possesses a 6‑methoxy group and a 7‑methyl group; the latter is expected to further modulate the excited‑state charge‑transfer character, potentially yielding an even larger solvent‑dependent shift. This property is valuable for designing environment‑sensitive fluorescent probes.

Fluorescent Probes Solvatochromism Biophysical Sensing

Higher Structural Complexity and Conformational Restriction Versus the Hydroxymethyl‑Furan Analogue (Aurone 1)

Aurone 1, (Z)-2-((5-(hydroxymethyl)furan-2-yl)methylene)benzofuran-3(2H)-one, inhibited LPS‑induced TNF‑α secretion in THP‑1 macrophages with an IC₅₀ of 2.3 µM [REFS‑1]. Aurone 1 lacks the 6‑methoxy‑7‑methyl substitution present in 896825‑21‑1. The additional methyl and methoxy groups are expected to enhance metabolic stability by blocking potential sites of oxidative metabolism on the benzofuranone ring, and to increase lipophilicity, which may improve intracellular target engagement. Although direct comparative NF‑κB inhibition data for 896825‑21‑1 are not available, the structural modifications relative to Aurone 1 are predicted to prolong the half‑life in cellular assays and shift the selectivity profile.

Anti‑inflammatory Research NF‑κB Inhibition Immunopharmacology

Documented Purity Benchmark for Reproducible Screening

Commercial batches of 896825‑21‑1 are routinely supplied with a purity specification of ≥95 % (HPLC) [REFS‑1]. In contrast, many custom‑synthesised aurone analogues are delivered without a defined purity certificate or with purities as low as 80–90 %, introducing significant lot‑to‑lot variability in dose–response assays. A controlled study of compound library quality showed that impurities at the 5–10 % level can shift apparent IC₅₀ values by more than 3‑fold in enzymatic assays [REFS‑2]. The consistent ≥95 % purity of 896825‑21‑1 thus reduces the risk of false negatives or inflated potency values in primary screens.

Compound Management High‑Throughput Screening Quality Control

Recommended Application Scenarios for 896825-21-1 Based on Verified Differentiation


MAO‑B Inhibitor Lead Optimisation Programmes

The documented sensitivity of MAO‑B inhibition to the 6‑methoxy substitution on the aurone benzofuranone ring [REFS‑1] positions 896825‑21‑1 as a rational starting point for medicinal chemistry campaigns targeting neurodegenerative disorders. The additional 7‑methyl group offers a vector for further SAR exploration without abolishing the key 6‑methoxy pharmacophore. Researchers can compare the IC₅₀ of 896825‑21‑1 against the published 1.8 µM of 6‑methoxyaurone to quantify the contribution of the 7‑methyl substituent.

Development of Solvatochromic Fluorescent Probes for Biophysical Studies

Because the position of methoxy substituents on the benzofuranone core dictates the magnitude of the solvent‑dependent Stokes shift [REFS‑1], 896825‑21‑1, with its unique 6‑methoxy‑7‑methyl pattern, is a strong candidate for constructing environment‑sensitive probes. Its higher lipophilicity (XLogP3 = 3.0) compared to the parent aurone [REFS‑2] facilitates incorporation into lipid bilayers, enabling studies of membrane microviscosity and lipid‑raft organisation.

Anti‑inflammatory Aurone Scaffold with Improved Drug‑Like Properties

Building on the NF‑κB inhibitory activity of the furan‑containing Aurone 1 [REFS‑3], 896825‑21‑1 provides a scaffold that is expected to resist oxidative metabolism more effectively due to the 6‑methoxy‑7‑methyl substitution. This makes it suitable for longer‑duration cellular assays (e.g., 48–72 h cytokine profiling) where compound stability is a critical determinant of observed potency.

High‑Throughput Screening Library Enrichment

With a guaranteed purity of ≥95 % [REFS‑4] and a computed logP of 3.0 [REFS‑2], 896825‑21‑1 meets the quality and physicochemical criteria for inclusion in drug‑like screening collections. Its structural novelty—combining a furan‑2‑ylmethylene group with a 6‑methoxy‑7‑methylbenzofuranone core—fills a gap in many commercial diversity libraries, increasing the probability of identifying novel hits in phenotypic screens.

Quote Request

Request a Quote for (Z)-2-(furan-2-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.